1-[2-(1-Adamantyl)ethyl]adamantane
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Overview
Description
1-[2-(1-Adamantyl)ethyl]adamantane is a compound with the molecular formula C22H34. It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two adamantyl groups connected by an ethyl chain. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[2-(1-Adamantyl)ethyl]adamantane typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantyl bromide with ethyl magnesium bromide, followed by a coupling reaction with another adamantyl group. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
1-[2-(1-Adamantyl)ethyl]adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Common reagents used in these reactions include halogens, strong acids, and bases, as well as various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-[2-(1-Adamantyl)ethyl]adamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethyl]adamantane involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, some adamantane derivatives inhibit the activity of viral enzymes, preventing the replication of viruses .
In medicinal applications, these compounds can cross the blood-brain barrier and interact with neurotransmitter receptors, thereby exerting their therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .
Comparison with Similar Compounds
1-[2-(1-Adamantyl)ethyl]adamantane can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
What sets this compound apart is its unique ethyl linkage between two adamantyl groups, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or enhanced interaction with molecular targets .
Properties
Molecular Formula |
C22H34 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-[2-(1-adamantyl)ethyl]adamantane |
InChI |
InChI=1S/C22H34/c1(21-9-15-3-16(10-21)5-17(4-15)11-21)2-22-12-18-6-19(13-22)8-20(7-18)14-22/h15-20H,1-14H2 |
InChI Key |
QHOHVQMXSAPBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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